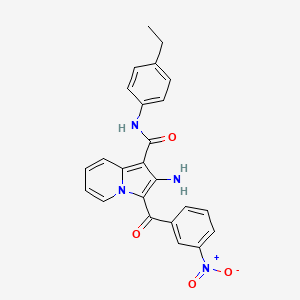

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

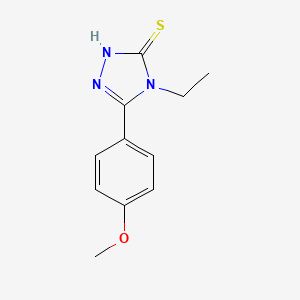

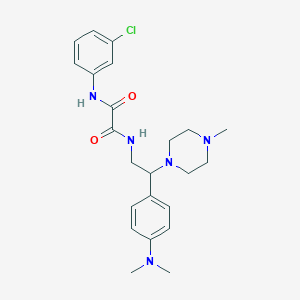

This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position . The compound also contains a 4-chlorophenyl group and a 2-fluorophenyl group, which are aromatic rings with chlorine and fluorine substituents, respectively .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a 4-chlorophenyl group and a 2-fluorophenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like piperazines can undergo a variety of reactions, including cyclization, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the 1,2,3-triazole ring and the chlorine and fluorine substituents could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Characterization

One of the primary areas of research involving this compound is its synthesis and structural characterization. Studies have detailed the synthesis of closely related triazole derivatives, providing insights into their molecular structure, crystal formation, and the impact of different substituents on their chemical behavior. For instance, the synthesis of isostructural thiazoles with similar molecular frameworks demonstrates the versatility of triazole compounds in forming stable crystalline structures, suitable for further chemical manipulation and application in material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, research on the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through multi-step reactions provides foundational knowledge on chemical reactions and conditions favorable for creating such compounds (Kan, 2015).

Molecular Interactions and Antimicrobial Properties

Research also extends to exploring the molecular interactions and potential antimicrobial properties of triazole derivatives. Investigations into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives reveal the molecular dynamics and potential applications of triazole compounds in designing new materials with specific chemical interactions (Ahmed et al., 2020). Furthermore, the antimicrobial potential of triazole derivatives against various pathogens highlights the compound's relevance in developing new therapeutic agents (Pokhodylo et al., 2021).

Catalyst-Free Synthesis

Innovations in the synthesis process, such as catalyst- and solvent-free methods, illustrate the ongoing efforts to enhance the efficiency and environmental friendliness of chemical synthesis. The microwave-assisted Fries rearrangement for creating benzamide derivatives demonstrates the potential for rapid, clean, and efficient production of triazole compounds (Moreno-Fuquen et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAUOXKDCHZGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)

![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2804094.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2804095.png)

![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-Bromothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2804098.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2804101.png)

![N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2804102.png)

![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)